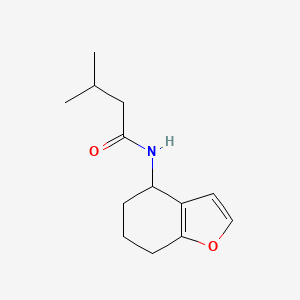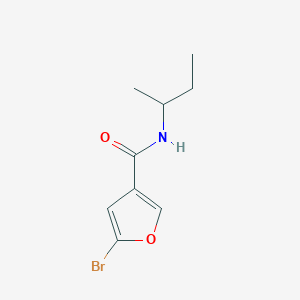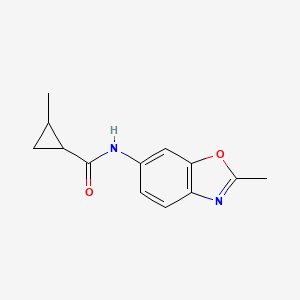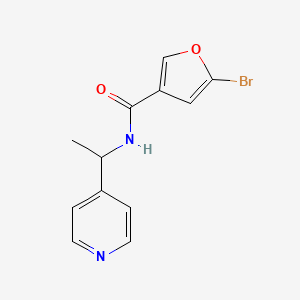
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, also known as TDB, is a synthetic molecule that has gained attention in recent years due to its potential therapeutic applications. TDB has been found to activate a specific type of immune cell, known as invariant natural killer T (iNKT) cells, which play a crucial role in the immune response.
Mechanism of Action
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide activates iNKT cells by binding to a specific receptor, known as CD1d, on the surface of these cells. This binding triggers a signaling cascade that leads to the activation of the iNKT cells. Once activated, these cells release cytokines and chemokines that recruit other immune cells to the site of infection or cancer. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has also been found to enhance the activity of other immune cells, such as natural killer cells and dendritic cells.
Biochemical and Physiological Effects:
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which play a crucial role in the immune response. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has also been found to enhance the activity of other immune cells, such as natural killer cells and dendritic cells. Additionally, 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is that it can activate iNKT cells in a specific and controlled manner. This allows for the study of the immune response in a more precise manner. However, one limitation of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide. One area of research is the development of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide-based therapies for cancer, infectious diseases, and autoimmune diseases. Another area of research is the study of the immune response to 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and the development of new immunotherapies based on 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide. Additionally, further research is needed to optimize the synthesis method of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and to improve its availability for research purposes.
In conclusion, 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, or 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, is a synthetic molecule that has potential therapeutic applications. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide activates iNKT cells, which play a crucial role in the immune response. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has shown promise in the treatment of cancer, infectious diseases, and autoimmune diseases. Further research is needed to optimize the synthesis method of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and to develop new therapies based on this molecule.
Synthesis Methods
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-bromobenzofuran with 3-methyl-2-butanone to form 4-bromo-3-methylbutyrophenone. This compound is then reacted with diisopropylamine and formaldehyde to form 3,3-dimethyl-N-(4-bromobenzofuran-2-yl)butanamide. Finally, this compound is reacted with sodium borohydride to form 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide.
Scientific Research Applications
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to activate iNKT cells, which are a type of immune cell that plays a crucial role in the immune response. These cells are involved in the recognition and elimination of cancer cells, as well as the response to infections and autoimmune diseases. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has shown promise in the treatment of cancer, infectious diseases, and autoimmune diseases.
properties
IUPAC Name |
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)9-13(16)15-11-5-4-6-12-10(11)7-8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBREPTWMFMEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)





